molecular formula C13H8Cl2N2S B12254183 2-[(2,4-Dichlorobenzyl)sulfanyl]pyridine-3-carbonitrile

2-[(2,4-Dichlorobenzyl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B12254183
M. Wt: 295.2 g/mol
InChI Key: UMNUUFOHTQNFSF-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorobenzyl)sulfanyl]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine-3-carbonitrile core substituted with a sulfanyl-linked 2,4-dichlorobenzyl group. This structure combines electron-withdrawing cyano and chlorine substituents, which influence its physicochemical properties, such as lipophilicity and metabolic stability.

Properties

Molecular Formula

C13H8Cl2N2S

Molecular Weight

295.2 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C13H8Cl2N2S/c14-11-4-3-10(12(15)6-11)8-18-13-9(7-16)2-1-5-17-13/h1-6H,8H2

InChI Key

UMNUUFOHTQNFSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)SCC2=C(C=C(C=C2)Cl)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE typically involves the reaction of 2,4-dichlorobenzyl chloride with pyridine-3-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorines on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Insights

  • Sulfanyl Linker : The sulfanyl (-S-) bridge, common to all listed compounds, contributes to conformational flexibility. However, substitutions like methylsulfanyl () or oxoethyl () may alter electronic profiles and metabolic pathways .

Research Findings and Implications

  • Biological Activity: Thieno[2,3-b]pyridines () exhibit antimicrobial properties, implying that the target compound’s dichlorobenzyl group could enhance such activity through increased hydrophobicity .
  • Safety Profiles: Dichlorobenzyl-containing compounds are frequently classified as hazardous (), necessitating rigorous handling protocols compared to non-halogenated analogs .
  • Analytical Challenges : Impurities like those in highlight the need for advanced chromatographic methods to resolve structurally similar compounds during quality control .

Biological Activity

2-[(2,4-Dichlorobenzyl)sulfanyl]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its various biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC13H8Cl2N2S
Molecular Weight295.2 g/mol
IUPAC Name2-[(2,4-dichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile
InChIInChI=1S/C13H8Cl2N2S/c14-11-4-3-10(12(15)6-11)8-18-13-9(7-16)2-1-5-17-13/h1-6H,8H2
Canonical SMILESC1=CC(=C(N=C1)SCC2=C(C=C(C=C2)Cl)Cl)C#N

Antimicrobial Properties

Research indicates that 2-[(2,4-Dichlorobenzyl)sulfanyl]pyridine-3-carbonitrile exhibits antimicrobial activity . This compound has been investigated for its effectiveness against various bacterial strains, demonstrating potential as a bioactive compound with both antibacterial and antifungal properties.

In a study assessing its antimicrobial efficacy, the compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating infections caused by these pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of pro-apoptotic pathways and the generation of reactive oxygen species (ROS).

One notable study reported that 2-[(2,4-Dichlorobenzyl)sulfanyl]pyridine-3-carbonitrile exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating significant potency compared to standard chemotherapeutics like cisplatin .

The mechanism of action for this compound involves interaction with specific molecular targets within cells. It is believed to inhibit key enzymes or receptors involved in cell proliferation and survival. The unique structural features of the molecule contribute to its ability to modulate biological pathways effectively.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against various bacterial strains.
    • Findings : Demonstrated significant inhibition with MIC values as low as 1 µg/mL against E. coli and S. aureus.
    • : Supports the potential use of the compound in developing new antimicrobial agents.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Findings : Induced apoptosis in MCF-7 cells with an IC50 of 15 µM; superior to conventional drugs.
    • : Highlights the compound's potential as a lead structure for anticancer drug development.

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